1,4-Bis[4-(acetylthio)phenylethynyl]benzene
Overview
Description
1,4-Bis[4-(acetylthio)phenylethynyl]benzene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with two phenylethynyl groups, each of which is further substituted with an acetylthio group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(acetylthio)phenylethynyl]benzene typically involves a multi-step process. One common method starts with the preparation of 1,4-dibromo-2,5-diiodobenzene, which undergoes a Sonogashira coupling reaction with phenylacetylene to form 1,4-bis(phenylethynyl)benzene. This intermediate is then subjected to a thiolation reaction using acetyl chloride and a suitable thiolating agent, such as sodium hydrosulfide, to introduce the acetylthio groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[4-(acetylthio)phenylethynyl]benzene undergoes several types of chemical reactions, including:
Oxidation: The acetylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, where the acetylthio groups are reduced to thiols using reducing agents like lithium aluminum hydride.
Substitution: The phenylethynyl groups can participate in substitution reactions, where the acetylthio groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with different functional groups replacing the acetylthio groups.
Scientific Research Applications
1,4-Bis[4-(acetylthio)phenylethynyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,4-Bis[4-(acetylthio)phenylethynyl]benzene involves its interaction with specific molecular targets and pathways. The acetylthio groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The phenylethynyl groups contribute to the compound’s electronic properties, making it suitable for applications in organic electronics.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Lacks the acetylthio groups, resulting in different chemical and physical properties.
1,4-Bis(4-methylphenylethynyl)benzene: Contains methyl groups instead of acetylthio groups, affecting its reactivity and applications.
1,4-Bis(4-fluorophenylethynyl)benzene:
Uniqueness
1,4-Bis[4-(acetylthio)phenylethynyl]benzene is unique due to the presence of acetylthio groups, which impart distinct reactivity and potential for covalent interactions with biomolecules. This makes it a valuable compound for research and industrial applications, particularly in the fields of organic electronics and materials science.
Properties
IUPAC Name |
S-[4-[2-[4-[2-(4-acetylsulfanylphenyl)ethynyl]phenyl]ethynyl]phenyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O2S2/c1-19(27)29-25-15-11-23(12-16-25)9-7-21-3-5-22(6-4-21)8-10-24-13-17-26(18-14-24)30-20(2)28/h3-6,11-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBKJDXAIPKGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)SC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478958 | |
Record name | AGN-PC-0NHZ9F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267007-83-0 | |
Record name | AGN-PC-0NHZ9F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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